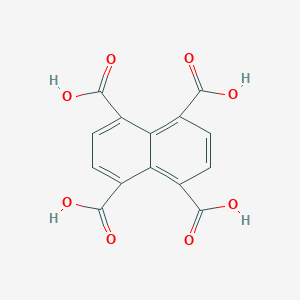

1,4,5,8-Naphthalenetetracarboxylic acid

Cat. No. B089546

:

128-97-2

M. Wt: 304.21 g/mol

InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05254796

Procedure details

The suspension, present after the letting down, of the tetrasodium salt of naphthalene-1,4,5,8-tetracarboxylic acid (called NTC below) was brought to a pH of 4.8-4.5 with about 150 g of a 31% strength hydrochloric acid at a temperature of 20° to 30° C. The mixture was subsequently stirred at 20° to 30° C. and pH 4.8 to 4.5 for 3 hours, until the disodium salt of NTC, which is sparingly soluble in water, had formed. The solid was then rapidly filtered off with suction. The filter cake was introduced into 1500 g of water. The mixture was heated to a temperature of 70° to 80° C., and a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution. During this operation, the NTC dissolved as the tetrasodium salt. After addition of about 5 g of active charcoal and about 5 g of kieselguhr, the solid was filtered off hot, with suction, and rinsed with a little water. The clear filtrate was heated to 80° to 100° C. A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid. The mixture was subsequently stirred at 80° to 100° C. for one hour. The coarsely crystalline product which had precipitated was then filtered off with suction and the filter cake was washed with about 500 g of a 1% strength hydrochloric acid. The product was dried at 100° C. 52 g of naphthalene-1,4,5,8-tetracarboxylic acid 1,8-monoanhydride of 96% purity, corresponding to a yield of 97% of theory, were obtained. The waste water obtained during the filtration was free from halogenohydrocarbons.

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

C1C(C(N)=O)=CN(C2OC(COP(OP(OCC3OC(N4C5N=CN=C(N)C=5N=C4)C(OP([O-])([O-])=O)C3O)([O-])=O)([O-])=O)C(O)C2O)C=C1.[Na+].[Na+].[Na+].[Na+].[C:53]1([C:72]([OH:74])=[O:73])[C:62]2[C:61]([C:63]([OH:65])=[O:64])=[CH:60][CH:59]=[C:58]([C:66]([OH:68])=[O:67])[C:57]=2[C:56]([C:69]([OH:71])=O)=[CH:55][CH:54]=1.Cl.[Na][Na]>O>[C:58]12[C:66](=[O:68])[O:67][C:69](=[O:71])[C:56]3[C:57]1=[C:62]([C:53]([C:72]([OH:74])=[O:73])=[CH:54][CH:55]=3)[C:61]([C:63]([OH:65])=[O:64])=[CH:60][CH:59]=2 |f:0.1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=C(C=2C(=CC=C(C12)C(=O)O)C(=O)O)C(=O)O)C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na][Na]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was subsequently stirred at 20° to 30° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was then rapidly filtered off with suction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filter cake was introduced into 1500 g of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated to a temperature of 70° to 80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a pH of 10 to 10.5 was established at this temperature by slow addition of about 46 g of a 33% strength aqueous sodium hydroxide solution

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

During this operation, the NTC dissolved as the tetrasodium salt

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After addition of about 5 g of active charcoal and about 5 g of kieselguhr

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solid was filtered off hot

|

WASH

|

Type

|

WASH

|

|

Details

|

with suction, and rinsed with a little water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear filtrate was heated to 80° to 100° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A pH of 0.5 to 1 was then established at 80° to 100° C. by slow addition of about 130 g of a 31% strength hydrochloric acid

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was subsequently stirred at 80° to 100° C. for one hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The coarsely crystalline product which had precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered off with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake was washed with about 500 g of a 1% strength hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried at 100° C

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C12=CC=C(C=3C(=CC=C(C13)C(=O)OC2=O)C(=O)O)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 52 g | |

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |